molecular formula C17H22N2O4 B12511208 Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate

Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate

Cat. No.: B12511208
M. Wt: 318.4 g/mol
InChI Key: PJNSMUBMSNAEEN-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate, more commonly known by its research name Noopept (GVS-111), is a synthetic peptide nootropic compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 g/mol . This compound is provided as a white crystalline powder with a high purity level of 98% or greater, ensuring consistency for research applications . Its primary research value lies in the investigation of cognitive enhancement, particularly in models related to memory formation and learning processes . Researchers utilize this compound to study its potential neuroprotective properties and mechanisms of action, which are believed to be distinct from other racetam-like substances . From a physico-chemical perspective, the compound has a calculated density of approximately 1.202 g/cm³ and a boiling point estimated at 547.3°C at 760 mmHg . For laboratory handling, it is recommended to store the product at 0°C for short-term and -20°C for long-term preservation, ensuring it is kept in a desiccated environment protected from air and light to maintain stability . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNSMUBMSNAEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of N-Phenylacetyl-L-Proline

  • Reactants : L-Proline (3.0 g, 26 mmol), phenylacetyl chloride (4.03 g, 26 mmol).
  • Solvent : Dichloromethane (40 mL).
  • Conditions : Stir at 0–5°C for 2 hours, followed by reflux with K₂CO₃ (2.16 g, 15.6 mmol) and hexadecyl trimethyl ammonium bromide (0.15 g, 5 mol%) for 4.5 hours.
  • Purification : Recrystallization with ethyl acetate.
  • Yield : ~94.5% (from acid-base extraction steps).

Step 2: Peptide Bond Formation

  • Reagents : N-Phenylacetyl-L-proline (2.0 g, 8.6 mmol), DCC (1.77 g, 8.6 mmol), DMAP (0.03 g, 3 mol%).
  • Solvent : THF/dichloromethane (1:1, 50 mL).
  • Conditions : Stir at 0–5°C overnight.
  • Step 3: Glycine Ethyl Ester Addition
    • Reactants : Glycine ethyl ester hydrochloride (1.2 g, 8.6 mmol), Et₃N (0.87 g, 8.6 mmol).
    • Conditions : Stir at room temperature for 48 hours.
  • Purification : Recrystallization from ethanol.
  • Yield : ~72.3% (crude product).

Key Data :

Parameter Step 1 (N-Phenylacetyl-L-Proline) Step 2 (Peptide Coupling)
Solvent Dichloromethane THF/DCM (1:1)
Temperature 0–5°C → Reflux 0–5°C → RT
Catalyst K₂CO₃, Phase-transfer agent DCC, DMAP
Yield ~94.5% ~72.3%

Alternative Method with Tetrabutylammonium Bromide

This approach optimizes yield and reduces byproduct formation:

Reaction Workflow

  • Reactants : (S)-2-(Aminocarboxyl)propyl group amides (6.2 g, 0.03 mol), 4-chlorobutanoyl chloride.
  • Solvent : Dichloromethane (45 mL).
  • Conditions :
    • Step 1 : Stir at 0°C with tetrabutylammonium bromide (0.484 g, 0.0015 mol) and KOH (2.02 g, 0.036 mol) for 1 hour.
    • Step 2 : Add KOH (0.1 g, 0.0018 mol), stir for 30 minutes.
  • Workup : Filter, concentrate, recrystallize with ethyl acetate and molecular sieves.
  • Yield : ~60.7%.

Advantages :

  • Avoids racemization due to controlled pH and temperature.
  • Utilizes phase-transfer catalysts for better reactivity.

Cyclization-Driven Synthesis

This method employs cyclization to form the pyrrolidine core:

Procedure

  • Reactants : Thick intermediate from Step 1 (54 g), 2-hydroxypyrimidine (2 g).
  • Solvent : Toluene (125 mL).
  • Conditions : Heat at 110°C for 12 hours, filter insolubles, and purify via silica gel chromatography (eluent: ethyl acetate/methanol/water, 85:12:3).
  • Yield : ~94.5% (after chromatography).

Critical Factors :

  • Catalyst : 2-Hydroxypyrimidine accelerates cyclization.
  • Purification : Chromatography ensures high purity (>98%).

Comparison of Methods

Method Key Reagents/Steps Yield Purity Scalability Source
Method 1 DCC/DMAP coupling, glycine ethyl ester 72.3% >98% Moderate
Method 2 Tetrabutylammonium bromide, KOH 60.7% >95% High
Method 3 2-Hydroxypyrimidine, toluene cyclization 94.5% >98% Low

Critical Parameters and Challenges

  • Stereoselectivity : The (S)-enantiomer is critical for bioactivity. Racemization is minimized using chiral starting materials and anhydrous conditions.
  • Purification : Molecular sieves and ethyl acetate recrystallization are essential for removing impurities like unreacted phenylacetyl chloride.
  • Yield Optimization : Method 3 offers the highest yield due to efficient cyclization, but scalability is limited by the need for specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

Noopept undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Noopept, such as its hydrolyzed form, N-phenylacetyl-L-prolylglycine, and other modified peptides .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

The following compounds exhibit structural and functional group similarities to Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate (similarity scores based on Tanimoto coefficients):

Compound Name CAS No. Similarity Score Key Structural Features
tert-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate 109010-60-8 0.76 Bromo-substituted dihydroquinoline, tert-butyl ester
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one 86499-35-6 0.72 Benzazepinone core, no ester group
(±)-Ethyl 2-(2-(1-(phenylsulfonyl)pyrrolidine-2-carboxamido)thiazol-4-yl)acetate Not provided N/A Thiazole ring, sulfonamide group

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Properties
Property Target Compound tert-Butyl 2-(6-bromo...) (±)-Ethyl 2-(2-(1-(phenylsulfonyl)...)
Molecular Weight 318.37 g/mol Not reported ~406 g/mol (estimated)
Solubility DMSO, ethanol, PBS Likely organic solvents Dichloromethane, ethyl acetate
Biological Activity Neuroprotection, cognitive enhancement Unknown (bromo group may confer cytotoxicity) Potential kinase inhibition (thiazole motif)
Synthetic Complexity Moderate (peptide coupling) High (bromo and quinoline synthesis) High (sulfonylation and thiazole formation)
Key Observations:

Functional Group Impact: The phenylacetyl-pyrrolidine motif in the target compound is critical for neuroprotective activity, whereas the bromo-dihydroquinoline in tert-Butyl 2-(6-bromo...) may introduce steric hindrance, reducing bioavailability . The sulfonamide-thiazole hybrid in (±)-Ethyl 2-(2-(1-(phenylsulfonyl)...) could enhance metabolic stability but may reduce solubility compared to the target compound .

Therapeutic Potential: The target compound’s ability to stimulate NGF/BDNF is unique among analogs, as similar compounds (e.g., 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one) lack ester groups critical for crossing the blood-brain barrier .

Biological Activity

Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate, also known as (S)-Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate or Omberacetam, is a compound with significant biological interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 157115-85-0
  • Structural Features : The compound features an ethyl ester functional group, a pyrrolidine ring, and an acetamido group, which contribute to its unique biological activities.

Preliminary studies suggest that this compound may exhibit neuroprotective properties , akin to those observed in other nootropic compounds like Noopept. Its structural characteristics imply potential interactions with various neurotransmitter systems, although specific mechanisms remain under investigation.

Neuroprotective Effects

Research indicates that this compound may enhance cognitive functions and provide neuroprotection. It has been compared to Noopept, which is known for its cognitive enhancement effects, suggesting that this compound could similarly influence memory and learning processes.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to other nootropic agents:

Compound NameMolecular FormulaKey Properties
This compoundC17H22N2O4Neuroprotective, potential cognitive enhancer
NoopeptC17H22N2O4Cognitive enhancement, neuroprotection
PiracetamC6H10N2O2First nootropic, enhances memory
AniracetamC12H13N3O3Mood enhancement, neuroprotection

This comparison highlights the unique aspects of this compound within the context of existing nootropic compounds.

Case Studies and Research Findings

A review of scientific literature reveals several studies focused on the synthesis and biological evaluation of similar compounds. For instance, a study on piperidine derivatives showed enhanced interactions with cellular targets involved in cancer progression. These findings underscore the potential for further exploration of this compound in therapeutic applications beyond cognitive enhancement .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate, and what key steps ensure reproducibility?

Methodological Answer: A common synthesis involves coupling (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid with glycine ethyl ester derivatives using activating agents like HATU or HOBt. Critical steps include:

  • Temperature control : Maintaining 0°C during coupling to minimize side reactions (e.g., racemization) .
  • Purification : Chromatography (e.g., petroleum ether/ethyl acetate gradients) and supercritical fluid chromatography (SFC) for enantiomeric purity .
  • Yield optimization : Stoichiometric ratios of coupling reagents (e.g., 1.5 eq. HATU relative to substrate) and inert atmosphere conditions .

Q. How should researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm stereochemistry (e.g., (2S)-pyrrolidine configuration) and absence of impurities via ¹H/¹³C NMR .
  • HPLC analysis : Use reverse-phase columns (C18) with UV detection at 210–254 nm to assess purity (>98%) .
  • Mass spectrometry : ESI-MS to verify molecular weight (C₁₇H₂₂N₂O₄; MW 318.37) .

Q. What are the recommended storage conditions and handling protocols for this compound?

Methodological Answer:

  • Storage : Lyophilized powder at -20°C in airtight containers; DMSO stock solutions stable for ≤2 months at -20°C .
  • Safety : Use fume hoods for handling solids/solutions; avoid direct skin contact (no toxicity data available) .

Advanced Research Questions

Q. How can researchers investigate the neuroprotective mechanisms of this compound in glutamate-induced neuronal toxicity?

Methodological Answer:

  • In vitro models : Use HT-22 hippocampal neurons exposed to 5 mM glutamate for 24 hours. Pre-treat with the compound (0.1–10 µM) and measure viability via MTT assay .
  • Mechanistic assays : Quantify NGF/BDNF expression via qPCR or ELISA in rat hippocampal tissue .
  • Controls : Include positive controls (e.g., memantine) and vehicle (DMSO ≤0.1%) .

Q. How to resolve contradictions in reported biological activities (e.g., neuroprotection vs. metabolic effects)?

Methodological Answer:

  • Model-specific analysis : Compare outcomes in neuronal (HT-22) vs. metabolic (streptozotocin-induced diabetic rat) models. Note that neuroprotection may dominate at lower concentrations (nanomolar range), while metabolic effects emerge at higher doses (micromolar) .
  • Dose-response profiling : Use logarithmic dosing (1 nM–100 µM) to identify tissue-specific EC₅₀ values .

Q. What strategies optimize structure-activity relationships (SAR) for pyrrolidine-2-carboxamide derivatives?

Methodological Answer:

  • Backbone modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., 2-phenylacetyl vs. anthracenylmethyl groups) to alter lipophilicity and target engagement .
  • Functional assays : Test analogs in parallel for neuroprotection (NGF upregulation) and off-target effects (e.g., glucose metabolism) to refine selectivity .

Q. How to address solubility challenges in in vivo studies?

Methodological Answer:

  • Vehicle optimization : Use 10% Cremophor EL in saline for intravenous administration; confirm stability via dynamic light scattering (DLS) .
  • Bioavailability testing : Compare plasma concentrations after oral (suspended in 0.5% methylcellulose) vs. intraperitoneal routes .

Data Contradiction Analysis

Q. Why do some studies report neuroprotection while others highlight metabolic normalization?

Methodological Answer:

  • Species differences : Rat hippocampal models show NGF upregulation, while diabetic mice exhibit glucose normalization, suggesting tissue-specific receptor binding .
  • Pathway crosstalk : Investigate shared signaling pathways (e.g., PI3K/Akt) using inhibitors (LY294002) to dissect neuroprotective vs. metabolic mechanisms .

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